7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C8H8ClN5 and its molecular weight is 209.64. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Pharmacology
7-Chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine and its derivatives have been investigated for their therapeutic potentials in various domains of medicine:
Anti-Infectious Activities : Research has shown the relevance of triazolopyrimidine derivatives in developing novel antibacterial and antiviral agents. These compounds exhibit significant inhibitory effects on various pathogens, offering a promising avenue for new drug development against resistant strains of bacteria and viruses (Li & Zhang, 2021).
Anti-Inflammatory and Analgesic Properties : Studies have demonstrated that certain triazolopyrimidines possess potent anti-inflammatory and analgesic activities. This is attributed to their ability to modulate inflammatory mediators and pathways, suggesting their potential as leads for developing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Anticancer Applications : The structural versatility of triazolopyrimidines allows for the synthesis of compounds with significant anticancer activity. These molecules can interact with various cellular targets, offering pathways to novel anticancer therapies with potentially reduced side effects and improved efficacy (Cherukupalli et al., 2017).
Chemical Synthesis and Catalysis
In addition to medicinal applications, this compound serves as a valuable building block in chemical synthesis:
Development of Heterocyclic Compounds : This compound is instrumental in synthesizing a wide array of heterocyclic molecules, which are crucial for pharmaceuticals, agrochemicals, and materials science. Its reactivity and ability to form diverse chemical structures make it a key subject of study in organic chemistry (Pluta, Morak-Młodawska, & Jeleń, 2011).
Catalysis : Certain derivatives of triazolopyrimidines exhibit catalytic activities, influencing reactions crucial for creating complex organic compounds. These properties are explored to develop more efficient and selective catalytic processes in organic synthesis (Li et al., 2019).
Mechanism of Action
Target of Action
The primary target of 7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . The inhibition of CDK2 leads to a disruption in the normal cell cycle progression, which can result in the induction of apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to a halt in cell proliferation, particularly in cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of certain cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .
Properties
IUPAC Name |
7-chloro-3-(cyclopropylmethyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-7-6-8(11-4-10-7)14(13-12-6)3-5-1-2-5/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDUKLWFUWUDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(=NC=N3)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.